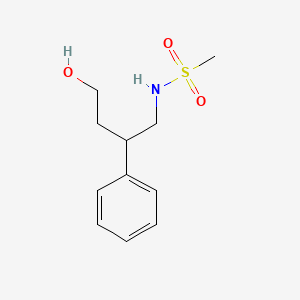
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol, also known as DFPM, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in drug discovery and development. DFPM is a member of the pyrazole family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and prevent cancer cells from dividing and proliferating. This compound has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. This compound has also been shown to exhibit potent analgesic activity in animal models of pain, making it a potential candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol. One area of research involves the development of novel this compound derivatives with improved anticancer activity and pharmacokinetic properties. Another area of research involves the use of this compound as a scaffold for the development of new pain medications. Finally, this compound may also have potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, due to its anti-inflammatory properties.
Synthesemethoden
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form 2,6-difluorophenylhydrazine. The resulting compound is then reacted with 5-amino-1H-pyrazole-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research involves the use of this compound as a scaffold for the development of novel anticancer agents. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-2-(1H-pyrazol-5-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-9-2-1-3-10(14)12(9)11(18)7-15-6-8-4-5-16-17-8/h1-5,11,15,18H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBKLTPXGLEFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CNCC2=CC=NN2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![2-Methyl-1-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylamino]-3-methylsulfanylpropan-2-ol](/img/structure/B6640206.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)



![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)
